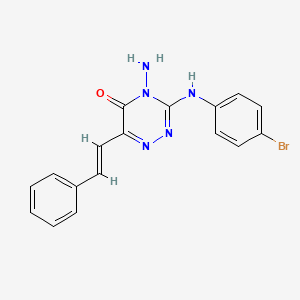
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a bromoanilino group, and a phenylvinyl group attached to a triazine ring
Preparation Methods
The synthesis of 4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the bromoanilino group: This step involves the nucleophilic substitution of one of the chlorine atoms on the triazine ring with 4-bromoaniline.
Addition of the phenylvinyl group: This can be done through a Heck reaction, where the triazine derivative is reacted with styrene in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The bromoanilino group can be reduced to an aniline group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromoanilino group can be substituted with other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino and bromoanilino groups can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The phenylvinyl group can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 4-amino-3-(4-bromoanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one include other triazine derivatives such as:
4-amino-3-(4-chloroanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological molecules.
4-amino-3-(4-methoxyanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one: The presence of a methoxy group can influence the compound’s solubility and ability to form hydrogen bonds.
4-amino-3-(4-nitroanilino)-6-(2-phenylvinyl)-1,2,4-triazin-5(4H)-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14BrN5O |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
4-amino-3-(4-bromoanilino)-6-[(E)-2-phenylethenyl]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14BrN5O/c18-13-7-9-14(10-8-13)20-17-22-21-15(16(24)23(17)19)11-6-12-4-2-1-3-5-12/h1-11H,19H2,(H,20,22)/b11-6+ |
InChI Key |
KKLGXIDZAWJSAO-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(N(C2=O)N)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(N(C2=O)N)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
![methyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B13372624.png)
![6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372628.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
![N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B13372634.png)
![N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine](/img/structure/B13372635.png)
